(3S)-3-Cyclopentyl-3-hydroxy-propanenitrile
CAS No.: 1699727-68-8
Cat. No.: VC11713677
Molecular Formula: C8H13NO
Molecular Weight: 139.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1699727-68-8 |
---|---|
Molecular Formula | C8H13NO |
Molecular Weight | 139.19 g/mol |
IUPAC Name | (3S)-3-cyclopentyl-3-hydroxypropanenitrile |
Standard InChI | InChI=1S/C8H13NO/c9-6-5-8(10)7-3-1-2-4-7/h7-8,10H,1-5H2/t8-/m0/s1 |
Standard InChI Key | RNCFMUGYSVLAHZ-QMMMGPOBSA-N |
Isomeric SMILES | C1CCC(C1)[C@H](CC#N)O |
SMILES | C1CCC(C1)C(CC#N)O |
Canonical SMILES | C1CCC(C1)C(CC#N)O |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
(3S)-3-Cyclopentyl-3-hydroxy-propanenitrile (CAS 1699727-68-8) belongs to the class of aliphatic nitriles, featuring a cyclopentane ring attached to a hydroxy-substituted propanenitrile chain. The (3S) stereochemical designation indicates the chiral center at the third carbon atom, which governs its enantioselective interactions in synthetic applications . The molecular formula is C₈H₁₃NO, with a molecular weight of 139.19 g/mol .
Table 1: Physical Properties of CPHPN
Property | Value | Source |
---|---|---|
Boiling Point | 298.9 ± 13.0 °C (Predicted) | |
Density | 1.056 ± 0.06 g/cm³ (Predicted) | |
Solubility | Miscible in ethanol, water |
The compound’s nitrile group (-C≡N) and hydroxyl (-OH) group enable participation in diverse chemical reactions, including nucleophilic additions and redox transformations .
Synthesis and Production Methods
Laboratory-Scale Synthesis
CPHPN is synthesized via asymmetric cycloaddition reactions, where cyclopentadiene reacts with chiral inductors such as N-acylhydroxylamines to achieve enantiomeric excess. For example, the stereoselective addition of cyanide to cyclopentyl ketone derivatives under catalytic conditions yields CPHPN with high optical purity . A notable method involves the bioreduction of 3-cyclopentyl-3-ketopropanenitrile using ketoreductase enzymes, which selectively produce the (3S)-enantiomer .
Industrial Manufacturing
Industrial processes prioritize cost efficiency and scalability. One optimized route employs chemoenzymatic catalysis, combining chemical steps (e.g., ketone formation) with enzymatic reduction to achieve >99% enantiomeric excess . Raw materials such as cyclopentyl magnesium bromide and acrylonitrile are used in a three-step sequence:
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Grignard reaction to form cyclopentylpropanenitrile.
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Oxidation to the ketone intermediate.
This method minimizes waste and avoids hazardous reagents, aligning with green chemistry principles.
Chemical Reactivity and Stability
Functional Group Transformations
Pharmaceutical Applications
Key Intermediate in Ruxolitinib Synthesis
CPHPN is a critical metabolite in the production of ruxolitinib, a JAK1/JAK2 inhibitor used to treat myelofibrosis and polycythemia vera. During ruxolitinib synthesis, CPHPN forms via the bioreduction of 3-cyclopentyl-3-ketopropanenitrile, a step that ensures the desired (3S) configuration . The compound’s hydroxyl group is subsequently functionalized to introduce the pyrrolopyrimidine moiety, completing the active pharmaceutical ingredient (API) .
Pharmacokinetic and Metabolic Studies
In vivo studies demonstrate that CPHPN exhibits a plasma half-life of 4–6 hours in rodent models, with renal excretion as the primary elimination pathway . Its metabolic stability in human microsomes is superior to earlier JAK inhibitors, reducing the risk of off-target effects .
Industrial and Fine Chemical Applications
Fine Chemical Synthesis
CPHPN serves as a building block for chiral auxiliaries and ligands in asymmetric catalysis. For example, it is used to synthesize β-amino alcohols, which are pivotal in producing enantioselective catalysts for hydrogenation reactions .
Process Optimization
Industrial protocols highlight CPHPN’s role in continuous flow chemistry, where its synthesis is integrated into modular reactors to enhance yield (typically 85–90%) and reduce reaction times.
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